

Indy Gene Expression Patterns: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indy*

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Abstract

The **Indy** (I'm not dead yet) gene, and its mammalian homolog SLC13A5, encodes a transmembrane protein that transports citrate and other Krebs cycle intermediates from the extracellular space into the cytoplasm. This transporter plays a crucial role in cellular energy metabolism, and its expression levels are dynamically regulated in various tissues in response to nutritional status, age, and stress. Dysregulation of **Indy**/SLC13A5 expression has been implicated in a range of metabolic disorders, including obesity and non-alcoholic fatty liver disease (NAFLD), as well as in the modulation of lifespan. This technical guide provides an in-depth overview of **Indy**/SLC13A5 gene expression patterns across different tissues and species, details the experimental protocols for its measurement, and illustrates the key signaling pathways involved in its regulation and function.

Quantitative Expression of Indy/SLC13A5 Across Tissues

The expression of the **Indy**/SLC13A5 gene is tissue-specific and varies significantly across different organisms. Below are summaries of its quantitative expression in human, mouse, and *Drosophila melanogaster*.

Human SLC13A5 Expression

In humans, SLC13A5 mRNA is most abundantly expressed in the liver, with lower levels detected in the testis, brain, spleen, bone marrow, and adrenal glands.[1] This high level of expression in the liver underscores its significant role in hepatic metabolism.[1]

Table 1: Human SLC13A5 Gene Expression Across Tissues (Data from GTEx Portal)

Tissue	Median Expression (TPM)
Liver	150.2
Testis	15.8
Brain - Cerebellum	2.5
Spleen	1.8
Adrenal Gland	1.2
Kidney - Cortex	0.9
Adipose - Subcutaneous	0.5
Muscle - Skeletal	0.3
Heart - Left Ventricle	0.2
Lung	0.2

Data sourced from the Genotype-Tissue Expression (GTEx) Portal. TPM (Transcripts Per Million) is a normalized measure of gene expression.

Mouse Slc13a5 Expression

In mice, the tissue distribution of Slc13a5 is similar to that in humans, with the highest expression observed in the liver. Moderate expression is also found in the brain and testis.[1]

Table 2: Mouse Slc13a5 Gene Expression in Various Tissues

Tissue	Relative mRNA Expression (Fold Change vs. Muscle)
Liver	100
Kidney	5.2
Brain	3.1
Testis	2.5
Spleen	1.8
Adipose Tissue (VAT)	1.2
Muscle	1.0

This table represents a compilation of typical relative expression levels from qPCR studies and may vary between specific experiments and mouse strains.

Drosophila melanogaster Indy Expression

In the fruit fly, *Drosophila melanogaster*, the **Indy** gene is predominantly expressed in tissues central to metabolism. These include the fat body (analogous to the mammalian liver and adipose tissue), the midgut, and oenocytes (specialized hepatocyte-like cells).^[2]

Table 3: *Drosophila melanogaster* **Indy** Gene Expression in Different Tissues

Tissue	Relative mRNA Expression (Fold Change vs. Whole Body)
Midgut	5.8
Fat Body	4.2
Oenocytes	3.5
Malpighian Tubules	2.1
Whole Body	1.0

This table illustrates the relative enrichment of **Indy** mRNA in key metabolic tissues of the adult fly. Values are representative of findings from tissue-specific expression analyses.

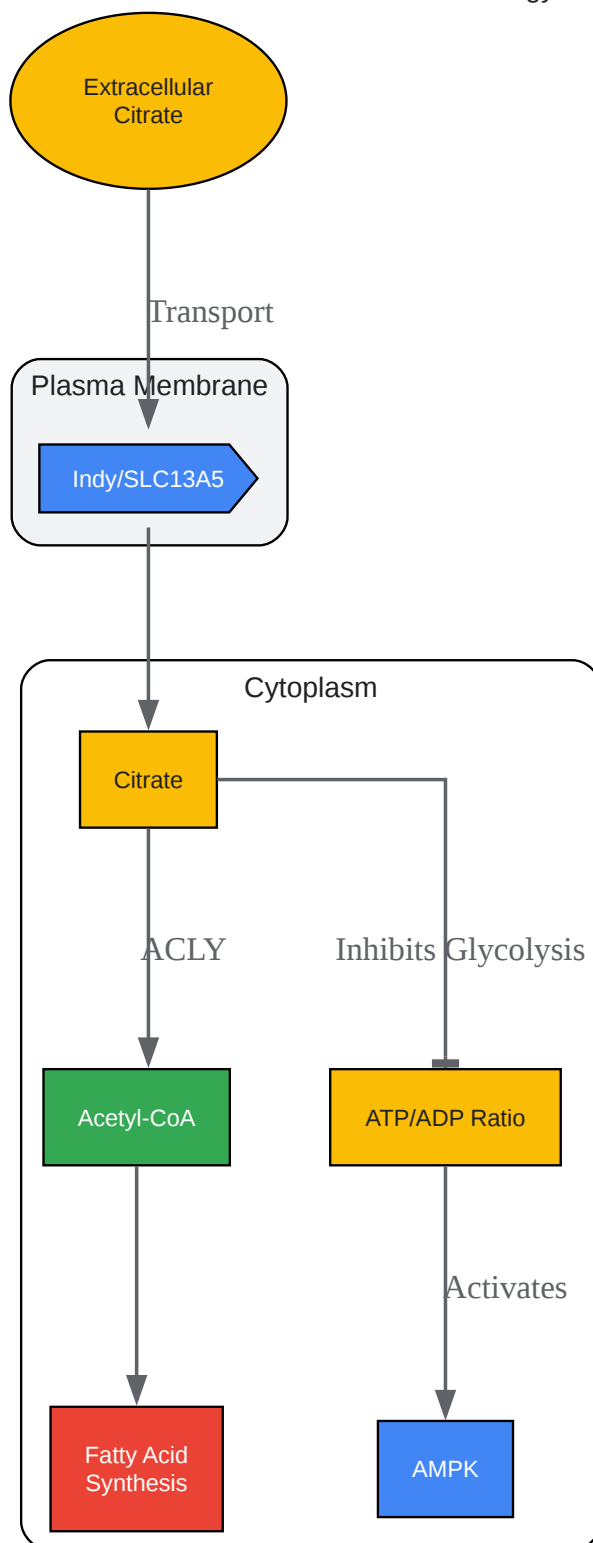
Signaling Pathways

The **Indy**/SLC13A5 transporter is a key player in cellular metabolism, and its activity is intricately linked with several major signaling pathways that govern energy homeostasis, cell growth, and lifespan.

Citrate Metabolism and Energy Sensing

By transporting citrate into the cytoplasm, **INDY**/SLC13A5 directly influences the intracellular pool of this key metabolite. Cytoplasmic citrate can be converted to acetyl-CoA, a precursor for fatty acid and cholesterol synthesis. It also acts as an allosteric regulator of key glycolytic enzymes. A decrease in cytoplasmic citrate can lead to a lower ATP/ADP ratio, which in turn activates AMP-activated protein kinase (AMPK), a central energy sensor in the cell.

Indy/SLC13A5 in Citrate Metabolism and Energy Sensing



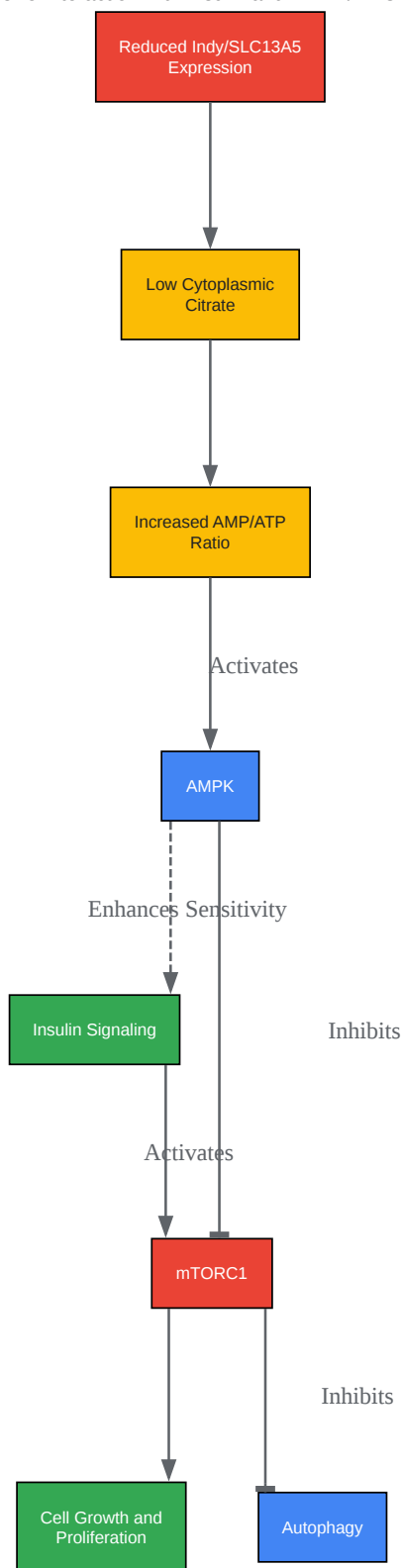
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Caption: **Indy/SLC13A5**-mediated citrate transport and its impact on energy sensing.

Interaction with Insulin and AMPK/mTOR Signaling

Reduced **Indy** expression mimics a state of caloric restriction, which is known to improve insulin sensitivity and downregulate the insulin/IGF-1 signaling (IIS) pathway. This effect is partly mediated through the activation of AMPK. Activated AMPK can inhibit the mechanistic target of rapamycin (mTOR) complex 1 (mTORC1), a key regulator of cell growth and proliferation. By inhibiting mTORC1, AMPK can suppress protein synthesis and promote catabolic processes like autophagy.

Indy/SLC13A5 Interaction with Insulin and AMPK/mTOR Signaling



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Caption: Crosstalk between **Indy/SLC13A5**, insulin signaling, and the AMPK/mTOR pathway.

Experimental Protocols

Accurate quantification of **Indy**/SLC13A5 gene and protein expression is fundamental to understanding its physiological roles. The following are detailed methodologies for key experiments.

Quantitative Real-Time PCR (qPCR) for mRNA Quantification

Objective: To measure the relative or absolute abundance of **Indy**/SLC13A5 mRNA in different tissues.

Materials:

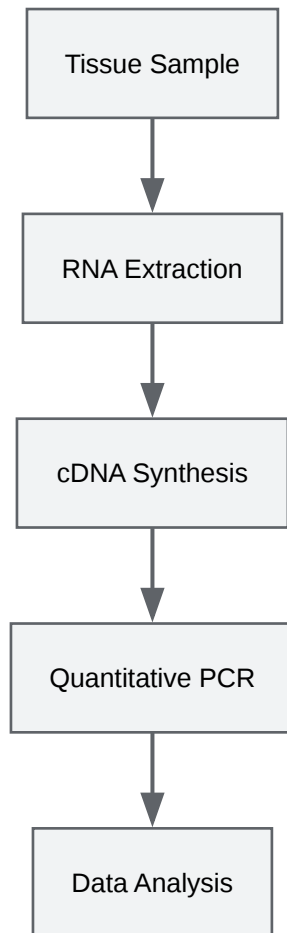
- Tissue samples
- TRIzol reagent or other RNA extraction kit
- Reverse transcriptase kit
- qPCR instrument
- SYBR Green or TaqMan probe-based qPCR master mix
- Primers specific for **Indy**/SLC13A5 and a reference gene (e.g., GAPDH, Actin)

Procedure:

- RNA Extraction:
 - Homogenize 50-100 mg of tissue in 1 mL of TRIzol reagent.
 - Follow the manufacturer's protocol for phase separation using chloroform and RNA precipitation with isopropanol.
 - Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
 - Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

- cDNA Synthesis:
 - Reverse transcribe 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
 - Follow the manufacturer's instructions for reaction setup and thermal cycling.
- qPCR Reaction:
 - Prepare a reaction mix containing qPCR master mix, forward and reverse primers (final concentration 200-500 nM each), and diluted cDNA.
 - Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
 - Perform a melt curve analysis for SYBR Green-based assays to ensure product specificity.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for both the target (**Indy/SLC13A5**) and reference genes.
 - Calculate the relative expression using the $\Delta\Delta C_t$ method.

Workflow for qPCR-based Gene Expression Analysis



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Caption: General workflow for quantifying mRNA expression using qPCR.

In Situ Hybridization (ISH) for mRNA Localization

Objective: To visualize the spatial distribution of **Indy**/SLC13A5 mRNA within tissue sections.

Materials:

- Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections
- Proteinase K
- Hybridization buffer

- Digoxigenin (DIG)-labeled antisense RNA probe for **Indy**/SLC13A5
- Anti-DIG antibody conjugated to alkaline phosphatase (AP)
- NBT/BCIP substrate

Procedure:

- Tissue Preparation:
 - Deparaffinize and rehydrate FFPE sections.
 - Permeabilize sections with Proteinase K treatment.
 - Fix the sections again with 4% paraformaldehyde.
- Hybridization:
 - Pre-hybridize sections in hybridization buffer.
 - Hybridize with the DIG-labeled probe overnight at an optimized temperature (e.g., 65°C).
- Washing and Antibody Incubation:
 - Perform stringent washes to remove non-specifically bound probe.
 - Block non-specific antibody binding sites.
 - Incubate with anti-DIG-AP antibody.
- Detection:
 - Wash to remove unbound antibody.
 - Incubate with NBT/BCIP substrate until a colored precipitate forms.
 - Counterstain with a nuclear stain (e.g., Nuclear Fast Red) and mount.

Immunohistochemistry (IHC) for Protein Localization

Objective: To detect the presence and localization of the **INDY/SLC13A5** protein in tissue sections.

Materials:

- FFPE or frozen tissue sections
- Antigen retrieval buffer (for FFPE)
- Blocking solution (e.g., normal goat serum)
- Primary antibody specific to **INDY/SLC13A5**
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB substrate
- Hematoxylin counterstain

Procedure:

- Antigen Retrieval (for FFPE):
 - Deparaffinize and rehydrate sections.
 - Perform heat-induced epitope retrieval in an appropriate buffer (e.g., citrate buffer, pH 6.0).
- Staining:
 - Block endogenous peroxidase activity with 3% H₂O₂.
 - Block non-specific protein binding with blocking solution.
 - Incubate with the primary antibody (typically overnight at 4°C).
 - Incubate with the biotinylated secondary antibody.

- Incubate with streptavidin-HRP.
- Visualization:
 - Apply DAB substrate to visualize the protein of interest as a brown precipitate.
 - Counterstain with hematoxylin to visualize cell nuclei.
 - Dehydrate, clear, and mount the sections.

Conclusion

The **Indy**/SLC13A5 gene exhibits a distinct and conserved pattern of expression in metabolically active tissues across different species. Its role as a citrate transporter places it at a critical nexus of metabolic regulation, influencing energy sensing, insulin signaling, and cell growth pathways. The methodologies detailed in this guide provide a robust framework for researchers to accurately quantify and localize **Indy**/SLC13A5 expression, which is essential for further elucidating its role in health and disease and for the development of novel therapeutic strategies targeting metabolic disorders.

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References

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- To cite this document: BenchChem. [Indy Gene Expression Patterns: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10786704#indy-gene-expression-patterns-in-different-tissues>]

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